molecular formula C13H16BrNO2 B8746001 4-(2-Bromo-3-methylphenyl)-6,6-dimethylmorpholin-3-one

4-(2-Bromo-3-methylphenyl)-6,6-dimethylmorpholin-3-one

Cat. No.: B8746001
M. Wt: 298.18 g/mol
InChI Key: YAOUKUNIICNCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromo-3-methylphenyl)-6,6-dimethylmorpholin-3-one is a useful research compound. Its molecular formula is C13H16BrNO2 and its molecular weight is 298.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

4-(2-bromo-3-methylphenyl)-6,6-dimethylmorpholin-3-one

InChI

InChI=1S/C13H16BrNO2/c1-9-5-4-6-10(12(9)14)15-8-13(2,3)17-7-11(15)16/h4-6H,7-8H2,1-3H3

InChI Key

YAOUKUNIICNCJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(OCC2=O)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of potassium tert-butoxide (472 mg, 4.21 mmol) in THF (4 mL) was added a solution of 1-(2-bromo-3-methylphenylamino)-2-methylpropan-2-ol (724 mg, 2.80 mmol) in THF (10 mL), followed by ethyl 2-chloroacetate (0.45 mL, 4.21 mmol). After 1 h at RT an additional 1 eq of potassium t-butoxide (472 mg, 4.21 mmol) and ethyl 2-chloroacetate (0.450 mL, 4.21 mmol) were added. After 6 h water was added, followed by EtOAc. The organic phase was separated, dried over MgSO4 and the solvent was removed under reduced pressure. The remaining residue was purified by flash chromatography (30-80% EtOAc/hexanes). 4-(2-Bromo-3-methylphenyl)-6,6-dimethylmorpholin-3-one was isolated as a light-yellow solid.
Quantity
472 mg
Type
reactant
Reaction Step One
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724 mg
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reactant
Reaction Step One
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4 mL
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solvent
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One
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0.45 mL
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reactant
Reaction Step Two
Quantity
472 mg
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reactant
Reaction Step Three
Quantity
0.45 mL
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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